molecular formula C10H19NO2 B1449165 4-[1-(Aminomethyl)cyclobutyl]oxan-4-ol CAS No. 1499910-80-3

4-[1-(Aminomethyl)cyclobutyl]oxan-4-ol

Cat. No. B1449165
M. Wt: 185.26 g/mol
InChI Key: DBNHEUOIODHIEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-[1-(Aminomethyl)cyclobutyl]oxan-4-ol” is a chemical compound with the CAS Number: 1499910-80-3 . It has a molecular weight of 185.27 . The IUPAC name for this compound is 4-[1-(aminomethyl)cyclobutyl]tetrahydro-2H-pyran-4-ol .

Physical and Chemical Properties The compound is a powder and it’s stored at a temperature of 4 degrees .

Scientific Research Applications

Antiviral and Antineoplastic Potential

  • Broad-Spectrum Antiviral Agents : Cyclobut-A and cyclobut-G analogs demonstrate broad-spectrum antiviral activity, including potential utility in AIDS therapy by controlling the replication of both HIV and herpesviruses. This suggests a promising area of research for related cyclobutyl oxan-ol compounds in antiviral therapy (Norbeck et al., 1990).

  • Antimycobacterial Activity : Novel thiourea compounds with cyclobutyl structures have shown high activity against multidrug-resistant Mycobacterium tuberculosis, indicating the potential of cyclobutyl derivatives in developing new antimycobacterial agents (Sriram et al., 2007).

Advances in Synthetic Chemistry

  • Asymmetric Synthesis : Studies have shown efficient methods for the asymmetric synthesis of cyclobutanes, which are common motifs in bioactive molecules. This includes cross-coupling reactions that provide access to a diverse range of chiral cyclobutanes, demonstrating the versatility of cyclobutyl compounds in medicinal chemistry (Goetzke et al., 2021).

  • Enantioselective Synthesis : Research on enantioselective C-H arylation and vinylation of cyclobutyl carboxylic amides via Pd(II)/Pd(IV) redox catalysis has expanded the toolkit for constructing chiral cyclobutanes with potential pharmaceutical applications (Wu et al., 2018).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with the compound are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-[1-(aminomethyl)cyclobutyl]oxan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c11-8-9(2-1-3-9)10(12)4-6-13-7-5-10/h12H,1-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBNHEUOIODHIEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CN)C2(CCOCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[1-(Aminomethyl)cyclobutyl]oxan-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[1-(Aminomethyl)cyclobutyl]oxan-4-ol
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4-[1-(Aminomethyl)cyclobutyl]oxan-4-ol
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Reactant of Route 5
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Reactant of Route 6
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